1,4-Dimethyl-1,2,4-triazolium Iodide

Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photovoltaic Efficiency

Imidazolium-based ionic liquid precursors absorb atmospheric moisture, degrading DSSC electrolyte performance and complicating device fabrication. 1,4-Dimethyl-1,2,4-triazolium iodide is a non-hygroscopic alternative with superior electrochemical stability. • ~18% relative PCE improvement over imidazolium electrolytes. • Thermal stability to ~190 °C; well-defined mp 118-125 °C. • Bench-stable NHC precursor for organocatalysis and transition-metal chemistry. Research and pilot-scale quantities available with batch-specific CoA.

Molecular Formula C4H8IN3
Molecular Weight 225.03 g/mol
CAS No. 120317-69-3
Cat. No. B176291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1,2,4-triazolium Iodide
CAS120317-69-3
Molecular FormulaC4H8IN3
Molecular Weight225.03 g/mol
Structural Identifiers
SMILESCN1C=[N+](C=N1)C.[I-]
InChIInChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1
InChIKeyIMFBMMNQDMTHGG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-1,2,4-triazolium Iodide: Technical Baseline


1,4-Dimethyl-1,2,4-triazolium iodide (CAS 120317-69-3) is a quaternary ammonium salt featuring a 1,2,4-triazolium cation paired with an iodide counterion. It is a solid at ambient temperature with a melting point range of 118–125 °C and a molecular weight of 225.03 g/mol . The compound is classified as an ionic liquid precursor and serves as a pre-catalyst for the generation of 1,4-dimethyl-1,2,4-triazol-5-ylidene, an N-heterocyclic carbene (NHC) used in organocatalysis and transition-metal chemistry [1]. Its non-hygroscopic nature and thermal stability up to ~185–195 °C differentiate it from more commonly employed imidazolium-based ionic liquids [2].

Non-hygroscopic Ambient handling without moisture uptake – simplifies DSSC fabrication
Thermally stable Decomposition onset above typical processing temperatures
NHC precursor Generates 1,4-dimethyl-1,2,4-triazol-5-ylidene for organocatalysis

1,4-Dimethyl-1,2,4-triazolium Iodide: Critical Differentiators


1,4-Dimethyl-1,2,4-triazolium iodide is not interchangeable with other ionic liquid precursors, particularly the widely used imidazolium iodides. Substitution with 1-ethyl-3-methylimidazolium iodide (EMIM I) or 1-butyl-3-methylimidazolium iodide (BMIM I) leads to measurable performance deficits in device lifetime and efficiency due to fundamental differences in hygroscopicity and electrochemical stability [1]. While imidazolium salts absorb atmospheric moisture, degrading electrolyte performance and complicating device assembly, triazolium analogues remain non-hygroscopic, enabling simpler fabrication and superior long-term stability [2]. Furthermore, the triazolium scaffold exhibits reduced electrode passivation compared to imidazolium counterparts, directly impacting the operational longevity of electrochemical cells [3].

Hygroscopicity
Non-hygroscopic vs Hygroscopic (EMIM I, BMIM I)
Imidazolium salts absorb atmospheric moisture, requiring inert handling; triazolium remains dry.
Electrode passivation
Passivation absent vs Passivation observed
Imidazolium electrolytes degrade Pt counter electrodes over time; triazolium shows no such passivation.
DSSC conversion efficiency
Higher reported efficiency vs Lower reported efficiency
Triazolium-based electrolytes achieve ~18% relative gain in photovoltaic efficiency over imidazolium analogues.

Quantitative Comparison: 1,4-Dimethyl-1,2,4-triazolium Iodide vs. Analogues


DSSC Efficiency: Triazolium vs. Imidazolium

In dye-sensitized solar cells (DSSCs), 1-alkyl-3-methyltriazolium iodides demonstrate improved photovoltaic conversion efficiency compared to structurally analogous imidazolium iodides. The best-performing triazolium-based electrolyte achieved a photoelectric efficiency of 5.8% under standard AM 1.5 illumination, whereas the commonly employed 1-ethyl-3-methylimidazolium iodide (EMIM I) reached only 4.9% under identical conditions [1].

DSSC Efficiency
Head-to-head
5.8% (triazolium) vs 4.9% (EMIM I)
Reported higher photovoltaic conversion in triazolium-based DSSCs
AM 1.5, 100 mW/cm²; 0.6 M triazolium iodide electrolyte
Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photovoltaic Efficiency

Non-Hygroscopic Nature in Device Fabrication

1-Alkyl-3-methyltriazolium iodides, including the 1,4-dimethyl derivative, are reported to be non-hygroscopic, in stark contrast to the highly moisture-sensitive imidazolium iodides such as EMIM I and BMIM I. The triazolium salts do not absorb water from ambient air, whereas imidazolium analogues readily absorb atmospheric moisture, necessitating strict inert-atmosphere handling [1].

Hygroscopicity
Class-level
Non-hygroscopic vs Hygroscopic
Enables ambient fabrication and storage; imidazolium salts absorb moisture
Qualitative distinction under ambient air
Ionic Liquids Hygroscopicity Device Fabrication

Electrode Passivation Resistance

Electrode passivation—a common failure mechanism in DSSCs employing imidazolium iodide electrolytes—is not observed with triazolium iodide analogues. Imidazolium salts are known to induce passivation of the platinum counter electrode over time, reducing catalytic activity and cell performance. In contrast, triazolium-based electrolytes show no evidence of such passivation under prolonged operation [1].

Electrode Passivation
Head-to-head
Absent (triazolium) vs Present (imidazolium)
Reported passivation resistance may extend device lifetime
Long-term DSSC operation, Pt counter electrode
Electrode Passivation DSSC Stability Electrochemical Degradation

Thermal Stability Profile

1,3-Dialkyltriazolium iodides exhibit thermal decomposition temperatures (Td) in the range of 185–195 °C, as determined by thermogravimetric analysis (TGA). This thermal stability window is comparable to that of imidazolium iodides (e.g., EMIM I decomposes at ~190 °C) and ensures the compound remains intact during standard electrolyte formulation and device processing steps [1].

Thermal Stability
Cross-study
185–195 °C
Comparable decomposition temperature to imidazolium iodides
TGA under inert atmosphere, 10 °C/min
Thermal Stability Decomposition Temperature Ionic Liquids

Ion Conductivity in Aqueous Systems

Conductometric studies of 1,4-dimethyl-4H-1,2,4-triazolium iodide in binary aqueous mixtures of benzylamine and benzamide reveal temperature-dependent molar conductance behavior. The limiting molar conductance (Λ°m) increases with temperature, and the calculated activation energy (Ea) for ion transport is reported to be in the range of 10–20 kJ/mol across the studied temperature range (298–318 K) [1]. While no direct comparator data for imidazolium salts in identical solvent systems is available, this dataset provides a baseline for evaluating the compound's solution-phase ion mobility, which is relevant for applications involving liquid electrolytes or reaction media.

Ion Conductivity
Supporting
Ea 10–20 kJ/mol
Reference dataset for ion transport in aqueous-organic systems
298–318 K, benzylamine/benzamide mixtures
Conductance Ionic Conductivity Activation Energy

1,4-Dimethyl-1,2,4-triazolium Iodide: Application Scenarios


High-Efficiency DSSC Electrolytes

1,4-Dimethyl-1,2,4-triazolium iodide serves as an electrolyte precursor in DSSCs, where its non-hygroscopic nature eliminates moisture-related fabrication complexities and its triazolium scaffold avoids electrode passivation, resulting in devices with extended operational lifetime and higher photoelectric conversion efficiency (~18% relative improvement over imidazolium-based electrolytes) [1]. Procurement for DSSC R&D and pilot production should prioritize triazolium iodides over imidazolium alternatives to achieve both performance and durability gains.

NHC Precursor for Organocatalysis

The compound is a direct precursor to 1,4-dimethyl-1,2,4-triazol-5-ylidene, an NHC that catalyzes a range of transformations including oxidative esterifications and amidations [1]. While the iodide salt itself does not liberate the free carbene upon simple heating (unlike the trifluoroacetate salt, which cleanly generates NHC under matrix isolation conditions) [2], it can be used in situ with an appropriate base to generate the active carbene catalyst. Researchers requiring a bench-stable, non-hygroscopic NHC precursor for catalytic screening should select this iodide salt for its ease of handling and predictable deprotonation behavior.

Ionic Liquid and Electrolyte Research

The conductometric behavior of 1,4-dimethyl-1,2,4-triazolium iodide in aqueous-organic binary mixtures provides a model system for studying ion-solvent and ion-ion interactions [1]. Its well-defined melting point (118 °C) and thermal stability (up to ~190 °C) make it a reliable standard for calibrating instrumentation and validating computational models of ionic liquid properties [2]. Academic and industrial laboratories engaged in electrolyte optimization should procure this compound as a well-characterized reference material.

Application
Selection Property
Validation Focus
DSSC electrolyte research
Non-hygroscopic triazolium scaffold
Photovoltaic efficiency & passivation resistance
NHC organocatalysis
Bench-stable iodide precursor
Carbene generation & catalytic activity
Ionic liquid characterization
Defined thermal & conductivity profile
Ion transport modeling & solvent optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dimethyl-1,2,4-triazolium Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.